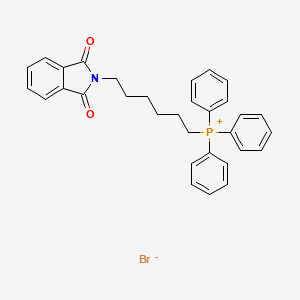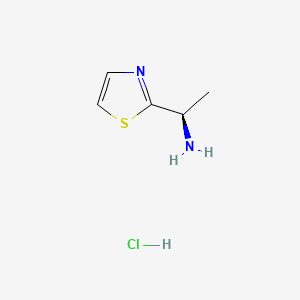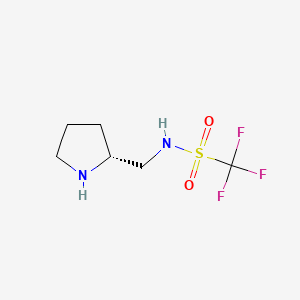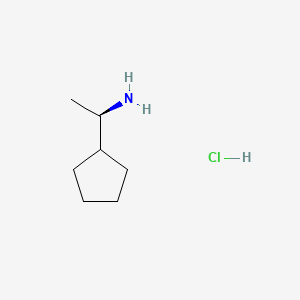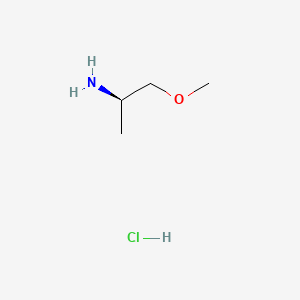
(R)-benzyl 2-oxopyrrolidin-3-ylcarbamate
Overview
Description
The compound “®-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate” is similar to the one you’re asking about . It has a molecular weight of 200.24 and its IUPAC name is tert-butyl 2-oxo-3-pyrrolidinylcarbamate .
Synthesis Analysis
Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The linear formula of the similar compound “®-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate” is C9H16N2O3 .Physical And Chemical Properties Analysis
The similar compound “®-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate” is a solid at room temperature . It has a molecular weight of 200.24 .Scientific Research Applications
Pyrrolidine in Drug Discovery
Versatile Scaffold for Novel Biologically Active Compounds
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent motif in medicinal chemistry. It's valued for its ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional (3D) coverage through pseudorotation. Pyrrolidine derivatives have been explored for various biological activities, benefiting from the stereochemistry and spatial orientation of substituents which can lead to diverse biological profiles. This versatility makes pyrrolidine a scaffold of choice in designing compounds for treating human diseases, highlighting the potential for (R)-benzyl 2-oxopyrrolidin-3-ylcarbamate in varied therapeutic applications (Li Petri et al., 2021).
Hydrophilic Interaction Liquid Chromatography (HILIC) in Pharmaceutical Research
Analytical Method for Polar Compounds
The HILIC method, combining stationary phases from Normal Phase Liquid Chromatography (NPLC) with mobile phases from Reverse Phase Liquid Chromatography (RPLC), is particularly suited for analyzing polar compounds. Given the polar nature suggested by the this compound structure, HILIC could be an effective analytical technique for its separation and characterization, supporting its research and development in pharmaceutical contexts (Cem et al., 2021).
Safety and Hazards
properties
IUPAC Name |
benzyl N-[(3R)-2-oxopyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMJCWMGELCIMI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

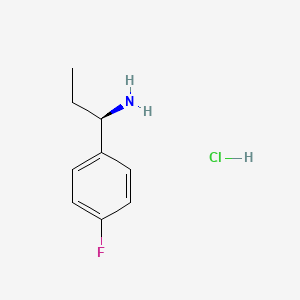
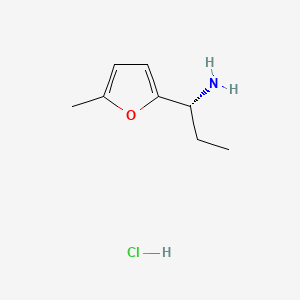

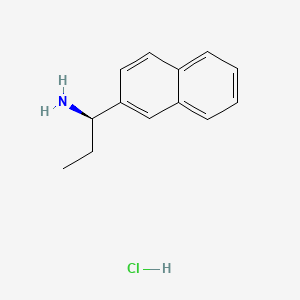

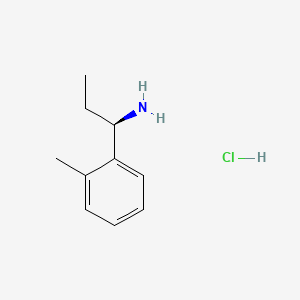
![3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole](/img/no-structure.png)
